![molecular formula C10H13NO B1606515 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide CAS No. 41043-09-8](/img/structure/B1606515.png)
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ®-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-onehydrochloride was synthesized from (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one and TRIISOPROPYLSILYL TRIFLUOROMETHANESULFONATE .Molecular Structure Analysis
The molecular structure of similar compounds can be found in the Protein Data Bank . For example, the crystal structure of human FABP4 in complex with a related compound, 2-[(2R)-oxolan-2-yl]-4-phenyl-3-(1H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, ®-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-onehydrochloride has a predicted boiling point of 398.7±37.0 °C and a predicted density of 0.99±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed [4+2] Cycloaddition
"6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide" has been utilized in copper-catalyzed [4+2] cycloaddition reactions. This process involves the construction of [3.2.2] bicycles, showcasing the compound's utility in synthesizing complex molecular structures with potential applications in pharmaceuticals and materials science (Gritsch et al., 2019).
One-Pot Access to Pyrindines and Tetrahydroquinolines
The compound is instrumental in a novel one-pot synthesis approach for creating dihydropyrindines and tetrahydroquinolines, which are valuable in pharmaceutical chemistry for their biological activities. This method demonstrates the compound's versatility in facilitating efficient and diverse chemical syntheses (Yehia et al., 2002).
Synthesis of Derivatives
Research has also focused on converting "6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine" into various derivatives, such as 9H-cyclohepta[b]pyridin-9-one, through N-oxide intermediates. These derivatives hold significance in developing new chemical entities with potential application in drug discovery and material science (Jones et al., 1973).
Autorecycling Oxidation of Amines and Alcohols
Innovative research has demonstrated the novel synthesis and properties of certain derivatives that exhibit autorecycling oxidation of amines and alcohols. This property is crucial for developing new oxidation processes in synthetic chemistry, potentially leading to more efficient and environmentally friendly chemical manufacturing processes (Mitsumoto & Nitta, 2004).
High-Pressure Assisted Synthetic Approach for Anticancer Agents
The compound has been applied in a high-pressure assisted synthetic method to produce novel derivatives assessed as anticancer agents. This highlights its role in the development of new therapeutic agents, underscoring the compound's importance in medicinal chemistry and pharmacology (Behbehani et al., 2020).
Eigenschaften
IUPAC Name |
1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUFUNCNVIPEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343428 | |
| Record name | 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide | |
CAS RN |
41043-09-8 | |
| Record name | 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

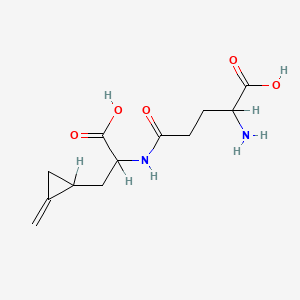
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)

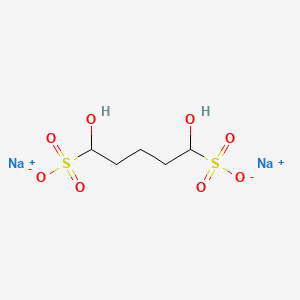
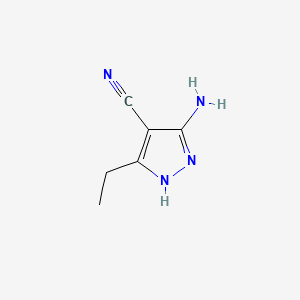

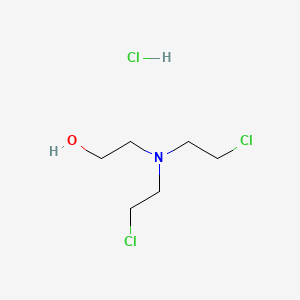
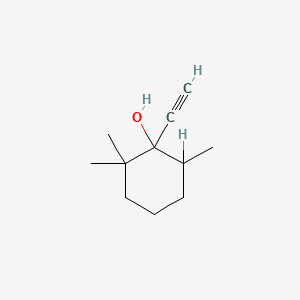



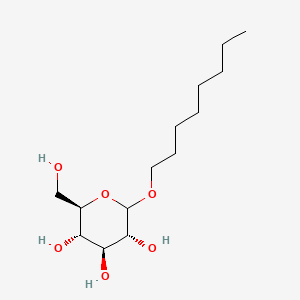
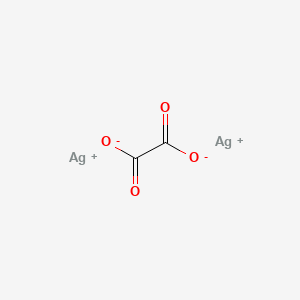
![4-Hydroxy-5-[(phenylsulphonyl)amino]naphthalene-2,7-disulphonic acid](/img/structure/B1606456.png)